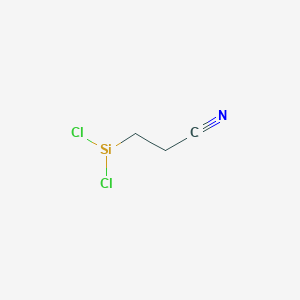![molecular formula C25H35N3O B229399 1-(2-Methoxyphenyl)-4-[1-(3-phenylpropyl)piperidin-4-yl]piperazine](/img/structure/B229399.png)
1-(2-Methoxyphenyl)-4-[1-(3-phenylpropyl)piperidin-4-yl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Methoxyphenyl)-4-[1-(3-phenylpropyl)piperidin-4-yl]piperazine, also known as MPP, is a synthetic compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential therapeutic applications in various fields of medicine, including psychiatry, neurology, and oncology. MPP is a promising candidate for drug development due to its unique chemical structure and pharmacological properties.
作用機序
The exact mechanism of action of 1-(2-Methoxyphenyl)-4-[1-(3-phenylpropyl)piperidin-4-yl]piperazine is not fully understood, but it is believed to act as a selective serotonin reuptake inhibitor (SSRI) and a dopamine receptor antagonist. 1-(2-Methoxyphenyl)-4-[1-(3-phenylpropyl)piperidin-4-yl]piperazine has been shown to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters that play a crucial role in regulating mood, cognition, and behavior.
Biochemical and Physiological Effects:
1-(2-Methoxyphenyl)-4-[1-(3-phenylpropyl)piperidin-4-yl]piperazine has been shown to have various biochemical and physiological effects, including increased levels of serotonin and dopamine in the brain, decreased levels of stress hormones, and improved cognitive function. 1-(2-Methoxyphenyl)-4-[1-(3-phenylpropyl)piperidin-4-yl]piperazine has also been shown to have neuroprotective effects and to reduce inflammation in the brain.
実験室実験の利点と制限
1-(2-Methoxyphenyl)-4-[1-(3-phenylpropyl)piperidin-4-yl]piperazine has several advantages as a research tool, including its unique chemical structure, well-defined pharmacological properties, and potential therapeutic applications in various fields of medicine. However, 1-(2-Methoxyphenyl)-4-[1-(3-phenylpropyl)piperidin-4-yl]piperazine also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
将来の方向性
There are several future directions for research on 1-(2-Methoxyphenyl)-4-[1-(3-phenylpropyl)piperidin-4-yl]piperazine, including further studies to elucidate its mechanism of action, potential therapeutic applications in various fields of medicine, and development of new derivatives with improved pharmacological properties. Additionally, future studies should explore the potential use of 1-(2-Methoxyphenyl)-4-[1-(3-phenylpropyl)piperidin-4-yl]piperazine in combination with other drugs to enhance its therapeutic efficacy and reduce potential side effects.
合成法
1-(2-Methoxyphenyl)-4-[1-(3-phenylpropyl)piperidin-4-yl]piperazine can be synthesized by a multi-step process involving the reaction of 1-(2-methoxyphenyl)piperazine with 1-(3-phenylpropyl)piperidine in the presence of a suitable catalyst. The resulting product is then purified and characterized using various analytical techniques, such as NMR spectroscopy and mass spectrometry.
科学的研究の応用
1-(2-Methoxyphenyl)-4-[1-(3-phenylpropyl)piperidin-4-yl]piperazine has been extensively studied for its potential therapeutic applications in various fields of medicine. In psychiatry, it has been investigated as a potential treatment for depression, anxiety, and schizophrenia. In neurology, 1-(2-Methoxyphenyl)-4-[1-(3-phenylpropyl)piperidin-4-yl]piperazine has been studied for its neuroprotective effects and potential use in the treatment of Parkinson's disease. In oncology, 1-(2-Methoxyphenyl)-4-[1-(3-phenylpropyl)piperidin-4-yl]piperazine has been explored as a potential anticancer agent due to its ability to inhibit tumor cell growth and induce apoptosis.
特性
分子式 |
C25H35N3O |
|---|---|
分子量 |
393.6 g/mol |
IUPAC名 |
1-(2-methoxyphenyl)-4-[1-(3-phenylpropyl)piperidin-4-yl]piperazine |
InChI |
InChI=1S/C25H35N3O/c1-29-25-12-6-5-11-24(25)28-20-18-27(19-21-28)23-13-16-26(17-14-23)15-7-10-22-8-3-2-4-9-22/h2-6,8-9,11-12,23H,7,10,13-21H2,1H3 |
InChIキー |
QQJFEJBLTKZVDJ-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3CCN(CC3)CCCC4=CC=CC=C4 |
正規SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3CCN(CC3)CCCC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(E)-(2-oxo-1-propylindol-3-ylidene)amino]benzamide](/img/structure/B229320.png)

![1-[(Pentyloxy)methyl]-3-benzyl-3H-benzimidazol-1-ium](/img/structure/B229374.png)



![(4-Benzylpiperidin-1-yl)[1-(3-methoxybenzyl)piperidin-3-yl]methanone](/img/structure/B229394.png)

amino]-N-(4-methoxyphenyl)propanamide](/img/structure/B229397.png)
amino]-N-(2-methoxyphenyl)propanamide](/img/structure/B229398.png)
amino]propanamide](/img/structure/B229403.png)
![3-[cyclopropylmethyl(propyl)amino]-N-(3,5-dimethoxyphenyl)propanamide](/img/structure/B229405.png)
![1-[1-(5-Bromo-2-methoxybenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine](/img/structure/B229406.png)
